4-Bromo-3,5-dichlorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . This method yields products with high degrees of polymerization and solubility, indicating that similar methods could potentially be applied to synthesize derivatives of 4-Bromo-3,5-dichlorobenzaldehyde. Additionally, the synthesis of 4-chlorobenzaldehyde through the Sommelet reaction suggests that halogenated benzaldehydes can be synthesized with high yields under optimized conditions .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes and their derivatives is often characterized using techniques such as NMR, GPC, and osmometry . Single-crystal X-ray diffraction is also used to determine the supramolecular architectures of molecular adducts, as seen in the study of 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be applied to analyze the molecular structure of this compound and its complexes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are influenced by their functional groups and molecular structure. For example, the solubility of poly(para-phenylene) derivatives is enhanced by the presence of alkyl side chains . The introduction of bromine and chlorine atoms into the benzaldehyde structure could affect properties such as melting point, boiling point, and reactivity. The supramolecular assemblies formed by halogenated benzaldehydes with N-donor compounds demonstrate the potential for hydrogen bonding and molecular recognition .
Scientific Research Applications
Enantioselective Synthesis
A study by Chen, Zhou, Tan, and Yeung (2012) outlines an enantioselective approach to synthesizing 3,4-dihydroisocoumarin. The method involves bromocyclization of styrene-type carboxylic acids, leading to the formation of 3-bromo-3,4-dihydroisocoumarins. These compounds serve as versatile building blocks for various dihydroisocoumarin derivatives, crucial in organic chemistry and potential biological applications (Chen, Zhou, Tan, & Yeung, 2012).
Antimicrobial Activity
JagadeeshPrasad et al. (2015) conducted a study on the synthesis and antimicrobial evaluation of novel isoxazole derivatives. This included a process where 4-methylthiobenzaldehyde was converted to dibromopropanones and subsequently to isoxazoles, which exhibited promising antimicrobial activities (JagadeeshPrasad, Laxmana, Holla, Kumari, & Chaluvaiah, 2015).
Molecular Ligands and Metal Salts Binding
Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) described a method to attach functional arms to salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde. This approach is significant in the preparation of heteroditopic ligands as receptors for metal salts, highlighting the role of halogenated aldehydes in coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).
Halomethylation Reactions
Research by Martinu and Dailey (2006) focused on the reactivity of 1-chloro-3-phenyldiazirines, exploring reactions to form various bromo- and chloro-diazirines. Their findings are relevant to understanding the reactivity of halogenated compounds, including 4-bromo-3,5-dichlorobenzaldehyde, in organic synthesis (Martinu & Dailey, 2006).
Halogenation and Nephrotoxicity Studies
Hong, Anestis, Henderson, and Rankin (2000) investigated the nephrotoxic effects of haloanilines, including 3,5-dihaloaniline isomers. Their research provides insights into the biological effects of halogenated compounds, which may extend to understanding the impact of compounds like this compound (Hong, Anestis, Henderson, & Rankin, 2000).
Safety and Hazards
4-Bromo-3,5-dichlorobenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-3,5-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAOUCJQYRVMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302639 | |
Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120077-80-7 | |
Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120077-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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